N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
1,2,4-Triazoles and thiazoles are classes of compounds that have been extensively studied due to their diverse biological activities . They are heterocyclic organic compounds, with triazoles containing three nitrogen atoms and one nitrogen and one sulfur atom in thiazoles . These compounds have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary depending on the specific substituents present. For example, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antiviral Activity
Compounds with similar structures have shown antiviral activity. For example, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Antifungal Activity
1,2,4-triazole derivatives, which share a similar structure with the compound , have shown comprehensive biological activities including antifungal properties .
Antitubercular Activity
1,2,4-triazole derivatives have also been reported to possess antitubercular activity .
Antioxidant Activity
These derivatives have also demonstrated antioxidant properties .
Anticancer Activity
1,2,4-triazole derivatives have shown anticancer activity .
Anti-inflammatory Activity
These compounds have also been reported to possess anti-inflammatory properties .
Antidiabetic Activity
1,2,4-triazole derivatives have also demonstrated antidiabetic properties .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(14-8-11-25-12-14)19-9-10-21-18(24)22(15-4-2-1-3-5-15)16(20-21)13-6-7-13/h1-5,8,11-13H,6-7,9-10H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPSMMYECKFUEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CCNC(=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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